5-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid, can be achieved through various methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₂S₅) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Thiophene derivatives are known to undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: Thiophene derivatives can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of thiophene derivatives typically results in the formation of nitrothiophenes .
Scientific Research Applications
5-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid has various applications in scientific research, including:
Medicinal Chemistry: Thiophene derivatives are used in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: These compounds are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are used in dental anesthetics . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. Its benzenesulfonyl group and carboxylic acid functionality contribute to its distinct reactivity and applications.
Properties
CAS No. |
61855-06-9 |
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Molecular Formula |
C12H10O4S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5-(benzenesulfonylmethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4S2/c13-12(14)11-7-6-9(17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |
InChI Key |
BYQLSBWLSMKHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
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